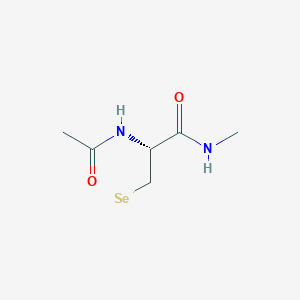![molecular formula C13H25NO3 B14248304 Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate CAS No. 212128-87-5](/img/structure/B14248304.png)
Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate is an organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by ultraviolet (UV) light. The compound is characterized by the presence of a piperidine ring substituted with four methyl groups, which provides steric hindrance and enhances its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with methyl acrylate. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack of the piperidine nitrogen on the acrylate ester. The reaction is usually conducted under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent UV-induced degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of UV-resistant coatings, plastics, and fibers.
Mécanisme D'action
The compound exerts its effects primarily through the stabilization of free radicals. The piperidine ring, with its steric hindrance, effectively captures and neutralizes free radicals generated by UV light or other oxidative processes. This prevents the degradation of polymers and other materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through electron transfer mechanisms.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A precursor and similar hindered amine used in various applications.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent and in radical-mediated reactions.
N,N-Diisopropylethylamine: Another hindered amine used as a non-nucleophilic base in organic synthesis.
Uniqueness: Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate is unique due to its ester functionality, which allows for further chemical modifications and enhances its solubility in various solvents. Its combination of steric hindrance and reactivity makes it particularly effective as a light stabilizer and antioxidant.
This article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
212128-87-5 |
|---|---|
Formule moléculaire |
C13H25NO3 |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
methyl 2-(2,2,6,6-tetramethylpiperidin-1-yl)oxypropanoate |
InChI |
InChI=1S/C13H25NO3/c1-10(11(15)16-6)17-14-12(2,3)8-7-9-13(14,4)5/h10H,7-9H2,1-6H3 |
Clé InChI |
RGGZZFRUAMAPEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC)ON1C(CCCC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


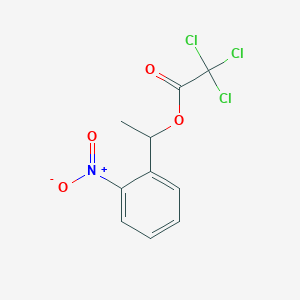
![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
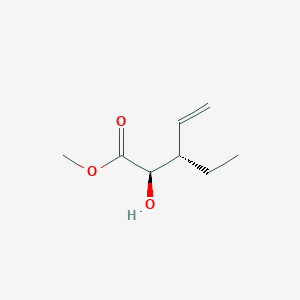
![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
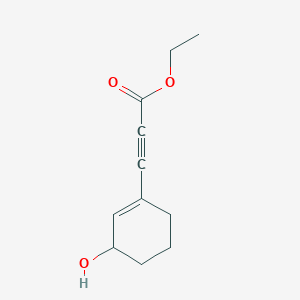
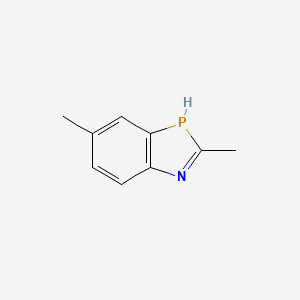
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
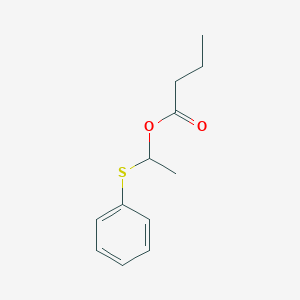
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
